

Application Notes and Protocols for Lenumlostat in Mouse Models of Fibrosis

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Compound of Interest		
Compound Name:	Lenumlostat	
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Introduction

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, leads to scarring and loss of organ function. A key final step in the fibrotic process is the cross-linking of collagen and elastin fibers, which stabilizes the ECM and makes it resistant to degradation. This process is catalyzed by the lysyl oxidase (LOX) family of enzymes.

Lenumlostat (also known as PAT-1251) is a potent, selective, and irreversible small molecule inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme significantly upregulated in fibrotic tissues.

[1] By inhibiting LOXL2, Lenumlostat prevents the cross-linking of collagen, representing a targeted therapeutic strategy to halt or reverse fibrosis.[2] These application notes provide detailed protocols for utilizing Lenumlostat in common preclinical mouse models of pulmonary, hepatic, and renal fibrosis.

Mechanism of Action: LOXL2 Inhibition in Fibrosis

Pro-fibrotic stimuli, such as transforming growth factor-beta (TGF-β), activate fibroblasts into myofibroblasts. These cells then secrete large amounts of ECM proteins like collagen. Concurrently, LOXL2 is secreted into the extracellular space where it catalyzes the oxidative deamination of lysine residues on collagen and elastin. This is an essential step for the formation of covalent cross-links that stabilize the fibrotic matrix. **Lenumlostat** irreversibly

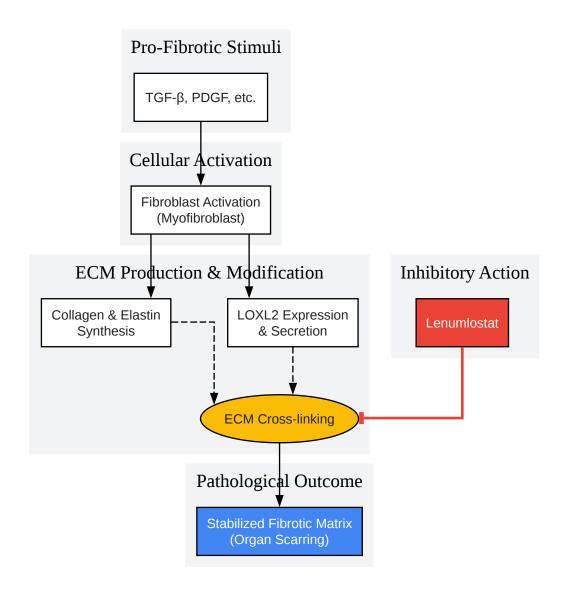


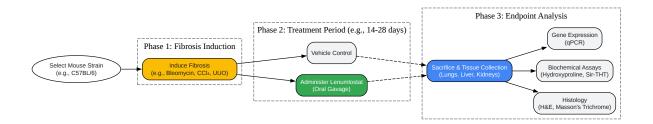
Methodological & Application

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binds to the active site of LOXL2, blocking this cross-linking process and disrupting the integrity of the fibrotic scar tissue.[1][2]







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References

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- 2. researchgate.net [researchgate.net]
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